molecular formula C14H15N3O B362867 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide CAS No. 85366-81-0

3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide

Cat. No.: B362867
CAS No.: 85366-81-0
M. Wt: 241.29g/mol
InChI Key: TZQXDHHAQXXISM-UHFFFAOYSA-N
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Description

3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide is a research chemical with the molecular formula C14H15N3O and a molecular weight of 241.29 g/mol. It is characterized by the presence of an amino group, a methyl group, and a pyridylmethyl group attached to a benzamide core. This compound is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide typically involves the reaction of 3-amino-4-methylbenzoic acid with 3-pyridylmethylamine under specific reaction conditions. The process may include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzamides.

Scientific Research Applications

3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide include:

  • 3-Amino-4-methyl-N-(pyridin-3-ylmethyl)benzamide
  • 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-amino-4-methylbenzoic acid with 3-pyridylmethylamine. Commonly used coupling agents include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various cellular models.

Table 1: Summary of Anti-inflammatory Activity

Study ReferenceCell TypeCytokines MeasuredResult
MacrophagesIL-6, TNF-alphaSignificant inhibition
Human FibroblastsIL-1β, IL-8Moderate inhibition

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has shown promising results against various cancer cell lines, including breast and lung cancer. The compound appears to induce apoptosis and inhibit cell proliferation.

Table 2: Anticancer Activity Against Various Cell Lines

Cancer TypeCell LineIC50 (µM)Mechanism of Action
Breast CancerMCF-715Apoptosis induction
Lung CancerA54910Cell cycle arrest
Colon CancerHCT11612Inhibition of proliferation

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. It may inhibit certain enzymes or receptors involved in inflammatory pathways and cancer cell survival. Preliminary studies suggest that the compound may modulate pathways such as NF-kB and MAPK, leading to reduced inflammation and cancer cell growth .

Case Studies

  • Ebola Virus Inhibition : A study investigated the efficacy of similar benzamide derivatives as inhibitors of Ebola virus entry. Although not directly tested on this compound, structural similarities suggest potential antiviral properties worth exploring further .
  • Histamine Receptor Antagonism : Related compounds have shown activity as histamine H1 receptor antagonists, indicating that modifications in the benzamide structure could lead to enhanced therapeutic profiles for allergic conditions .

Properties

IUPAC Name

3-amino-4-methyl-N-(pyridin-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-10-4-5-12(7-13(10)15)14(18)17-9-11-3-2-6-16-8-11/h2-8H,9,15H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQXDHHAQXXISM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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